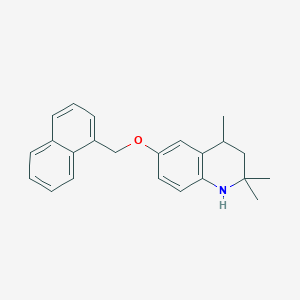
2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a naphthalen-1-ylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Naphthalen-1-ylmethoxy Group: This step often involves the nucleophilic substitution of a suitable leaving group on the tetrahydroquinoline core with a naphthalen-1-ylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to dihydroquinoline or quinoline derivatives.
Substitution: The naphthalen-1-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The tetrahydroquinoline core is a common motif in many bioactive molecules, suggesting potential pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the naphthalen-1-ylmethoxy group, making it less complex.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group instead of the naphthalen-1-ylmethoxy group.
2,2,4-Trimethyl-6-(phenylmethoxy)-1,2,3,4-tetrahydroquinoline: Has a phenylmethoxy group instead of the naphthalen-1-ylmethoxy group.
Uniqueness
The presence of the naphthalen-1-ylmethoxy group in 2,2,4-Trimethyl-6-(naphthalen-1-ylmethoxy)-1,2,3,4-tetrahydroquinoline distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets or alter its reactivity in chemical reactions.
Properties
Molecular Formula |
C23H25NO |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-(naphthalen-1-ylmethoxy)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C23H25NO/c1-16-14-23(2,3)24-22-12-11-19(13-21(16)22)25-15-18-9-6-8-17-7-4-5-10-20(17)18/h4-13,16,24H,14-15H2,1-3H3 |
InChI Key |
AWHHDBMYENAHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OCC3=CC=CC4=CC=CC=C43)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11186942.png)
![N-(4-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186943.png)
![1,3,8,8-tetramethyl-5-[2-(prop-2-en-1-yloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11186947.png)
![(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B11186948.png)
![6-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11186952.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11186955.png)
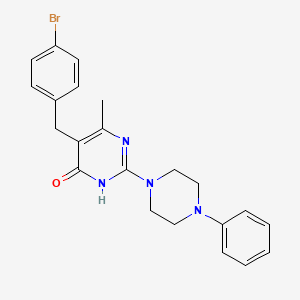
![4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11186960.png)
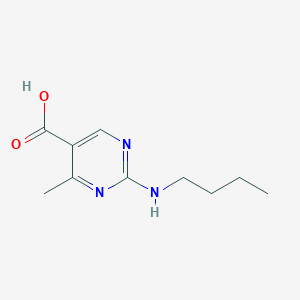
![Carbamic acid, N-[10,11-dihydro-5-(2-methylamino-1-oxoethyl)-3-5H-dibenzo[b,f]azepinyl]-, ethyl ester](/img/structure/B11186984.png)
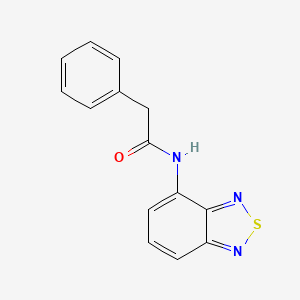
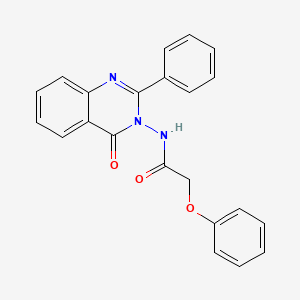
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11187013.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B11187018.png)
